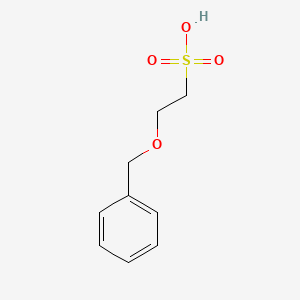
2-Benzyloxyethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxyethanesulfonic acid is an organic compound characterized by the presence of a benzyloxy group attached to an ethanesulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloxyethanesulfonic acid typically involves the reaction of benzyloxyethanol with a sulfonating agent. One common method is the reaction of benzyloxyethanol with chlorosulfonic acid, which results in the formation of the desired sulfonic acid compound. The reaction is typically carried out under controlled conditions to ensure the selective formation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyloxyethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Benzyloxyethanoic acid or benzyloxyethanal.
Reduction: Benzyloxyethanesulfonate or benzyloxyethanesulfinate.
Substitution: Various substituted benzyloxyethanesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-Benzyloxyethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-benzyloxyethanesulfonic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical and biological processes.
Comparación Con Compuestos Similares
Benzenesulfonic acid: An aromatic sulfonic acid with similar acidic properties but lacking the benzyloxy group.
2-Morpholinoethanesulfonic acid: A sulfonic acid with a morpholine ring instead of a benzyloxy group.
Uniqueness: 2-Benzyloxyethanesulfonic acid is unique due to the presence of both a benzyloxy group and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C9H12O4S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
2-phenylmethoxyethanesulfonic acid |
InChI |
InChI=1S/C9H12O4S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,10,11,12) |
Clave InChI |
FUKCVMLONUSXMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


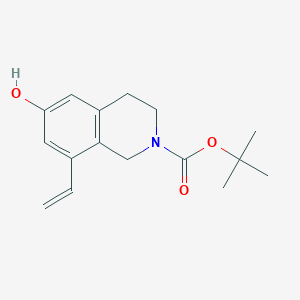
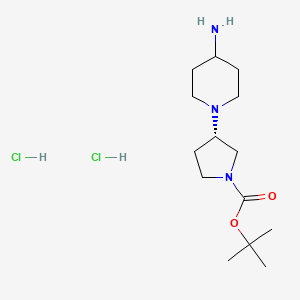

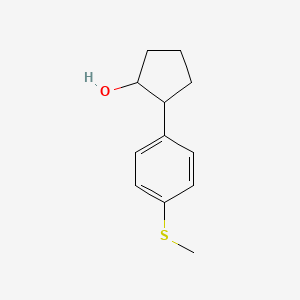
![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)
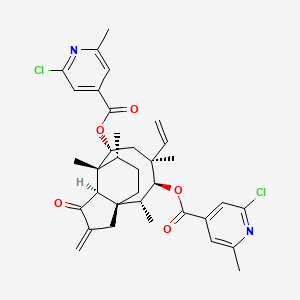

![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
platinum(II)](/img/structure/B13904557.png)
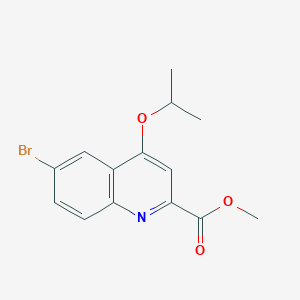
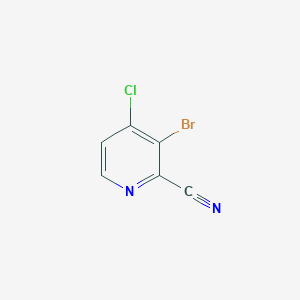
![N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13904571.png)
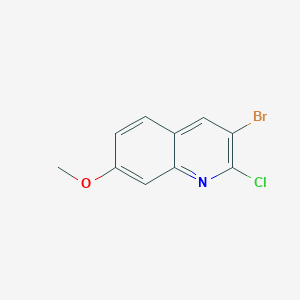
![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13904591.png)
